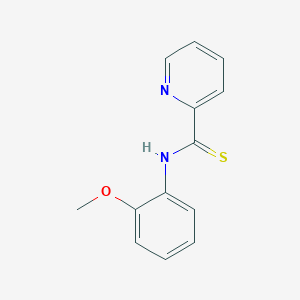![molecular formula C13H13Cl2NO2 B5732181 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine](/img/structure/B5732181.png)
4-[3-(2,6-dichlorophenyl)acryloyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2,6-dichlorophenyl)acryloyl]morpholine, also known as DCM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCM is a morpholine derivative that has been synthesized through various methods.
作用機序
The mechanism of action of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine is not fully understood. However, it is believed that 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine exerts its antitumor activity by inhibiting the activity of topoisomerase II. 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
4-[3-(2,6-dichlorophenyl)acryloyl]morpholine has been shown to exhibit cytotoxicity in various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine has been shown to induce apoptosis in cancer cells. However, the exact biochemical and physiological effects of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine are not fully understood.
実験室実験の利点と制限
One of the main advantages of using 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine in lab experiments is its potential as an antitumor agent. 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine has been shown to exhibit cytotoxicity in various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. However, one of the main limitations of using 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine in lab experiments is its potential toxicity. 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine has been shown to exhibit toxicity in some animal models.
将来の方向性
There are several future directions for the study of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine. One direction is the development of more efficient synthesis methods for 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine. Another direction is the study of the mechanism of action of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine. Further studies are also needed to determine the exact biochemical and physiological effects of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine. Additionally, more studies are needed to determine the potential toxicity of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine in animal models. Finally, future studies should focus on the potential use of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine as a fluorescent probe for the detection of metal ions.
Conclusion
In conclusion, 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine, also known as 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine, is a chemical compound that has potential applications in various fields. 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine has been synthesized through various methods and has been extensively studied for its potential use as an antitumor agent, as well as its potential as a fluorescent probe for the detection of metal ions. Although the exact mechanism of action of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine is not fully understood, it has been shown to exhibit cytotoxicity in various cancer cell lines and inhibit the growth of bacteria and fungi. However, further studies are needed to determine the exact biochemical and physiological effects of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine, as well as its potential toxicity in animal models.
合成法
4-[3-(2,6-dichlorophenyl)acryloyl]morpholine can be synthesized through various methods. One of the most common methods is the reaction of 2,6-dichlorobenzoyl chloride with morpholine in the presence of a base. This reaction results in the formation of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine. The purity of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine can be increased through recrystallization.
科学的研究の応用
4-[3-(2,6-dichlorophenyl)acryloyl]morpholine has been extensively studied for its potential applications in various fields. One of the main applications of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine is in the field of medicinal chemistry. 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine has been shown to exhibit antitumor activity in various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-1-morpholin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2/c14-11-2-1-3-12(15)10(11)4-5-13(17)16-6-8-18-9-7-16/h1-5H,6-9H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCFGTSETGWADZ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196624 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[3-(2,6-Dichlorophenyl)acryloyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)
![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)

![N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732116.png)

![4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5732126.png)
![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5732133.png)

![4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5732151.png)
![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5732158.png)

![N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)
![5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5732167.png)
![3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)